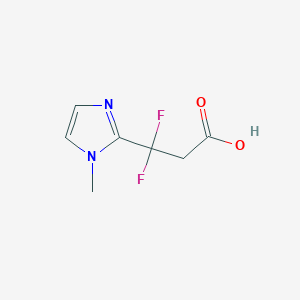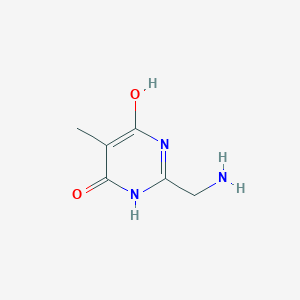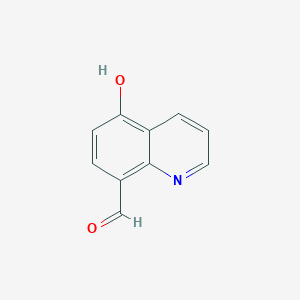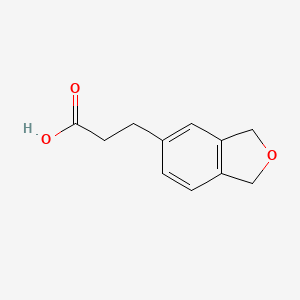
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one is a synthetic organic compound that features a piperidine ring substituted with a methyl group, a thiazole ring, and an ethanone group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized and methylated at the 6-position.
Thiazole Ring Formation: The thiazole ring can be synthesized separately through a cyclization reaction involving a thioamide and a haloketone.
Coupling Reaction: The final step involves coupling the methylpiperidine and thiazole rings through an appropriate linker, such as an ethanone group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethanone group.
Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.
Substitution: The piperidine and thiazole rings may undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Chemistry
In chemistry, 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry could explore this compound for its potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact molecular pathways involved would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-amine: A similar compound with an amine group.
Uniqueness
The uniqueness of 2-(6-Methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
2-(6-methylpiperidin-2-yl)-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C11H16N2OS/c1-8-3-2-4-9(13-8)7-10(14)11-12-5-6-15-11/h5-6,8-9,13H,2-4,7H2,1H3 |
InChIキー |
UJQYTZTWDNKORB-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1)CC(=O)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[3-cyano-4,5-dimethyl-1-(thien-2-ylmethyl)-1H-pyrrol-2-yl]acetamide](/img/structure/B15241379.png)
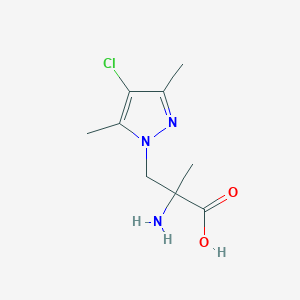

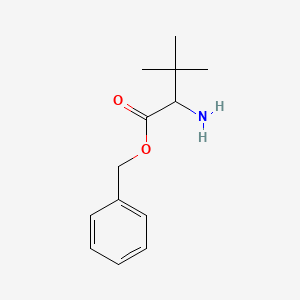
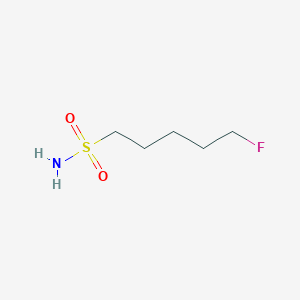
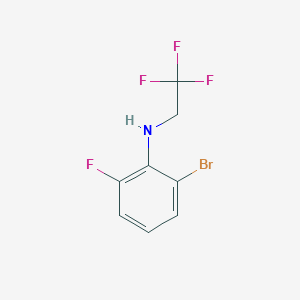
![Bicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B15241421.png)
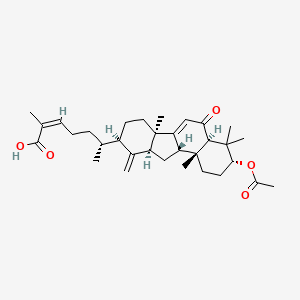
![2-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde](/img/structure/B15241434.png)
